molecular formula C11H14F2O2 B1383282 3-Butoxy-2,6-difluorobenzyl alcohol CAS No. 1706435-02-0

3-Butoxy-2,6-difluorobenzyl alcohol

Cat. No.: B1383282
CAS No.: 1706435-02-0
M. Wt: 216.22 g/mol
InChI Key: YSWGILMYFQFJSR-UHFFFAOYSA-N
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Description

3-Butoxy-2,6-difluorobenzyl alcohol is a chemical compound with the molecular formula C11H14F2O2. It is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 6, a butoxy group at position 3, and a hydroxymethyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Butoxy-2,6-difluorobenzyl alcohol has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

3-Butoxy-2,6-difluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it may act as a substrate or inhibitor for certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The nature of these interactions can vary, with this compound potentially binding to the active sites of these enzymes, thereby influencing their activity and the overall metabolic flux.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, this compound can affect the expression of genes involved in oxidative stress responses, potentially enhancing the cell’s ability to cope with reactive oxygen species . These effects highlight the compound’s potential impact on cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including potential alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert beneficial effects, such as enhancing oxidative stress responses and improving metabolic efficiency . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play key roles in the metabolism and detoxification of reactive oxygen species and other harmful compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its bioavailability and the extent of its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2,6-difluorobenzyl alcohol typically involves the following steps:

  • Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde as the starting material.

  • Butylation Reaction: The aldehyde group is then converted to a butoxy group through a butylation reaction using butyl bromide in the presence of a base such as potassium carbonate.

  • Reduction Reaction: The resulting butoxy-2,6-difluorobenzaldehyde is then reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-2,6-difluorobenzyl alcohol can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The fluorine atoms can be reduced to hydrogen atoms under specific conditions.

  • Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Butoxy-2,6-difluorobenzoic acid.

  • Reduction: 3-Butoxy-2,6-difluorobenzylamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2,6-Difluorobenzyl alcohol

  • 2,3-Difluorobenzyl alcohol

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Properties

IUPAC Name

(3-butoxy-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWGILMYFQFJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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